N-(2,2-Dimethylpropyl)-2-fluoro-5-methoxyaniline
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Overview
Description
N-(2,2-Dimethylpropyl)-2-fluoro-5-methoxyaniline is an organic compound that belongs to the class of anilines. This compound is characterized by the presence of a fluoro group at the 2-position and a methoxy group at the 5-position on the benzene ring, along with a 2,2-dimethylpropyl group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylpropyl)-2-fluoro-5-methoxyaniline typically involves the reaction of 2-fluoro-5-methoxyaniline with 2,2-dimethylpropyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethylpropyl)-2-fluoro-5-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the fluoro group to a hydroxyl group.
Substitution: The methoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl-substituted anilines.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
N-(2,2-Dimethylpropyl)-2-fluoro-5-methoxyaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethylpropyl)-2-fluoro-5-methoxyaniline involves its interaction with specific molecular targets. The fluoro and methoxy groups on the benzene ring can participate in hydrogen bonding and hydrophobic interactions with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Dimethylpropyl)-2,2-dimethyl-1-propanamine
- 2,2-Dimethylpropane-1,3-diol
- N-(2,2-Dimethylpropyl)-2,2-dimethyl-1-propanamine
Uniqueness
N-(2,2-Dimethylpropyl)-2-fluoro-5-methoxyaniline is unique due to the presence of both fluoro and methoxy groups on the benzene ring, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H18FNO |
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Molecular Weight |
211.28 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-2-fluoro-5-methoxyaniline |
InChI |
InChI=1S/C12H18FNO/c1-12(2,3)8-14-11-7-9(15-4)5-6-10(11)13/h5-7,14H,8H2,1-4H3 |
InChI Key |
PXYHXMNDZAGUFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC1=C(C=CC(=C1)OC)F |
Origin of Product |
United States |
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